Hsp90-IN-89
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Overview
Description
Hsp90-IN-89 is a small-molecule inhibitor targeting Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding, stability, and function of many proteins, including those associated with cancer progression. Hsp90 inhibitors like this compound are being explored for their potential in cancer therapy due to their ability to disrupt multiple signaling pathways simultaneously .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-89 typically involves multi-step organic synthesis. The process starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques like crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-89 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Hsp90-IN-89 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein folding and stability.
Biology: Investigates the role of Hsp90 in cellular processes and disease mechanisms.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit multiple signaling pathways involved in tumor growth and survival
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
Hsp90-IN-89 exerts its effects by binding to the ATP-binding domain of Hsp90, preventing the chaperone from undergoing conformational changes necessary for its function. This leads to the destabilization and degradation of client proteins, many of which are involved in cancer cell growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways, making it a promising target for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hsp90-IN-89 include:
Geldanamycin: A natural product that inhibits Hsp90 by binding to its ATP-binding domain.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits Hsp90 by binding to its ATP-binding domain.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for Hsp90, which may result in fewer off-target effects compared to other Hsp90 inhibitors. Additionally, its synthetic accessibility and potential for optimization make it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H18FN5O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(NZ)-N-[2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-ylidene]hydroxylamine |
InChI |
InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18- |
InChI Key |
KYIXUSLGFINPTC-ITYLOYPMSA-N |
Isomeric SMILES |
CC1=C\2C(=NC(=N1)N)CC(C/C2=N/O)C3=C(C=C(C=C3)F)C4=CN=CC=C4 |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)CC(CC2=NO)C3=C(C=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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